Selachyl alcohol

Lipid chemistry Membrane biophysics Structural biology

Selachyl alcohol (CAS 34783-94-3) is a naturally occurring monoalkyl glyceryl ether, also known as 1-O-oleyl glyceryl ether. It is characterized by a glycerol backbone with an ether-linked, mono-unsaturated 18-carbon chain (octadec-9-enyl) at the sn-1 position.

Molecular Formula C21H42O3
Molecular Weight 342.6 g/mol
CAS No. 34783-94-3
Cat. No. B15592057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelachyl alcohol
CAS34783-94-3
Molecular FormulaC21H42O3
Molecular Weight342.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h9-10,21-23H,2-8,11-20H2,1H3/b10-9-
InChIKeyNRWMBHYHFFGEEC-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Selachyl alcohol (CAS 34783-94-3): A Structurally Unique Mono-Oleyl Glyceryl Ether in Lipid and Cardiovascular Research


Selachyl alcohol (CAS 34783-94-3) is a naturally occurring monoalkyl glyceryl ether, also known as 1-O-oleyl glyceryl ether. It is characterized by a glycerol backbone with an ether-linked, mono-unsaturated 18-carbon chain (octadec-9-enyl) at the sn-1 position [1]. This compound is a primary constituent of the alkylglycerol (AKG) fraction found in shark liver oil (SLO) [2]. Its key physicochemical properties include a molecular weight of 342.6 g/mol, a density of 0.842 g/cm³ at 26°C, and a melting point of 5.5-7.5 °C [3].

Why In-Class Substitution of Selachyl alcohol with Other Alkylglycerols (AKGs) is Not Supported


Selachyl alcohol's functional differentiation from other alkylglycerols (AKGs) like batyl and chimyl alcohol is driven by its unique structural features and resulting biological activity. The presence of a cis-double bond in its 18-carbon chain creates a structural 'kink' that influences membrane fluidity and signaling differently than its saturated counterpart, batyl alcohol [1]. Furthermore, distinct bioactivity profiles have been documented; for instance, selachyl alcohol exhibits significant anti-metastatic and anti-hypertensive properties, whereas chimyl alcohol is associated with pro-inflammatory and hemopoietic effects, and batyl alcohol primarily with erythropoiesis stimulation [2]. This combination of a specific unsaturated alkyl chain and a divergent activity spectrum makes the selection of selachyl alcohol over its in-class analogs a non-trivial, evidence-based decision. The quantitative evidence below substantiates these critical differences.

Quantitative Differentiation Guide: Selachyl alcohol (34783-94-3) vs. In-Class Analogs and Alternatives


Structural Unsaturation as a Key Differentiator from Batyl Alcohol

Selachyl alcohol's 18-carbon alkyl chain contains a cis-9 double bond (C18:1), creating a permanent bend in its conformation. This contrasts with the fully saturated straight-chain structure of batyl alcohol (C18:0) [1]. This structural difference is quantifiable by the chain's unsaturation index, which directly impacts molecular packing and membrane biophysics.

Lipid chemistry Membrane biophysics Structural biology

Divergent Hematopoietic Activity Profile: Selachyl alcohol vs. Batyl and Chimyl Alcohol

A review by Iannitti and Palmieri (2022) summarizes the distinct hematopoietic activities of different alkylglycerols. While batyl alcohol is known to stimulate erythropoiesis, thrombopoesis, and granulopoesis, and chimyl alcohol stimulates overall hemopoiesis, selachyl alcohol is specifically noted to have no hemopoietic activity [1].

Hematology Immunology Pharmacology

Quantifiable In Vivo Antihypertensive Efficacy in Hypertensive Rat Models

Selachyl alcohol has demonstrated reproducible, quantifiable blood pressure reduction in hypertensive rat models. An oral dose of 5-10 mg/kg induced a slow decrease in blood pressure of approximately 60 mmHg, with the effect lasting for 20 minutes. Intravenous administration of 1 mg/kg yielded a similar effect [1]. While batyl and chimyl alcohol are components of similar mixtures, this specific, quantified antihypertensive effect is a hallmark feature of selachyl alcohol's biological profile.

Cardiovascular pharmacology In vivo efficacy Blood pressure

Anti-Metastatic Activity in a Murine Lung Carcinoma Model: A Core Functional Differentiator

Selachyl alcohol is described as one of the most abundant alkylglycerols in shark liver oil and has displayed strong activity in reducing the number of lung metastases in a mouse model grafted with Lewis lung carcinoma cells [1]. While the study cited primarily characterizes novel analogues, it establishes the parent compound's potent anti-metastatic activity as the benchmark. This specific activity is not a general feature of all alkylglycerols and is a key differentiator for research into metastasis.

Oncology Anti-metastasis In vivo tumor model

Key Research Applications for Selachyl alcohol (34783-94-3) Based on Verified Differentiation


Targeting Hypertension: In Vivo Proof-of-Concept Studies

Selachyl alcohol is the preferred alkylglycerol for preclinical research focused on novel antihypertensive mechanisms. The compound's demonstrated ability to induce a robust and sustained ~60 mmHg blood pressure reduction in a validated hypertensive rat model provides a strong, quantifiable in vivo endpoint for establishing efficacy [1]. Unlike batyl or chimyl alcohol, which are more closely tied to immunomodulation, selachyl alcohol's specific cardiovascular effects make it the evidence-based choice for this application.

Studying Tumor Metastasis and Angiogenesis

For oncology research investigating the process of metastasis and tumor-driven angiogenesis, selachyl alcohol serves as a critical and proven chemical tool. Its established activity in reducing lung metastasis in a Lewis lung carcinoma mouse model [1] distinguishes it from other in-class alkylglycerols, such as chimyl alcohol, which has been shown to have pro-inflammatory activity [2]. This makes selachyl alcohol uniquely suited for dissecting anti-metastatic pathways without confounding pro-inflammatory signals.

Advanced Lipid-Based Formulation and Drug Delivery Research

The unique physicochemical properties conferred by selachyl alcohol's unsaturated, ether-linked alkyl chain are directly relevant for designing advanced drug delivery systems. Its low melting point (5.5-7.5 °C) and specific phase behavior, which contrast with the higher melting point of its saturated analog batyl alcohol [1], make it a superior component for creating non-digestible lipid matrices. This is particularly useful in oral drug delivery, where formulations based on selachyl alcohol can resist enzymatic digestion in the GI tract, providing sustained plasma concentrations of a poorly water-soluble payload [2].

Investigating Lipid Membrane Biophysics and Ether Lipid Biology

When the research goal is to understand the specific role of unsaturation in ether lipid function, selachyl alcohol is the optimal molecular probe. Its cis-double bond introduces a defined 'kink' into the lipid bilayer, which is absent in batyl alcohol (C18:0) [1]. This enables researchers to conduct controlled comparative studies on membrane fluidity, lipid raft formation, and protein-lipid interactions. The known lack of hemopoietic activity of selachyl alcohol [2] also reduces potential off-target effects in complex biological systems, providing cleaner data when studying fundamental membrane biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Selachyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.